7-Chloroquinolin-8-ol

Antifungal Structure-Activity Relationship Mechanism of Action

Formulators and QC labs require pure 7-Chloroquinolin-8-ol for Halquinol batch compliance, as positional isomers exhibit non-overlapping antifungal targets. This reference standard enables accurate quantification (≤4% minor component) and mechanistic SAR studies. • Essential for Halquinol HPLC/UPLC method validation • Distinct antifungal target engagement vs. 5-/6-chloro analogs • Available from BenchChem with global shipping.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 876-86-8
Cat. No. B131973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinolin-8-ol
CAS876-86-8
Synonyms7-Chloro-8-hydroxyquinoline;  7-Chloro-8-quinolinol;  NSC 673451
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)Cl)O)N=C1
InChIInChI=1S/C9H6ClNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
InChIKeyRMJFNYXBFISIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroquinolin-8-ol Procurement Guide


7-Chloroquinolin-8-ol (CAS 876-86-8), also known as 7-chloro-8-hydroxyquinoline, is a monochlorinated derivative of the 8-hydroxyquinoline (8-HQ) scaffold. It is characterized by a chlorine substituent at the 7-position and a hydroxyl group at the 8-position of the quinoline ring, which together confer bidentate metal-chelating properties . This compound is primarily recognized for its antimicrobial and antifungal activities, and it serves as a key constituent in the veterinary feed additive Halquinol, where it is present as a minor component alongside 5-chloro- and 5,7-dichloro-8-hydroxyquinoline isomers [1]. The 7-chloro substitution pattern is a critical determinant of its biological profile, influencing both its physicochemical properties and its specific mechanism of action relative to other positional isomers and the parent 8-HQ molecule.

1
Workflow
Positional isomer SAR probe for antimicrobial mechanism studies
2
Selection Context
Metal-chelating ligand with distinct pKa profile vs. parent 8-HQ
3
Procurement Note
Veterinary Halquinol QC standard requires pure 7-chloro isomer

Why 7-Chloroquinolin-8-ol Cannot Be Substituted


The 8-hydroxyquinoline class exhibits profound structure-activity relationships where the position and number of halogen substituents fundamentally alter the compound's biological target engagement, not merely its potency. Generic substitution with the parent 8-hydroxyquinoline (8-HQ) or alternative isomers such as 5-chloro-8-hydroxyquinoline is scientifically unjustified due to evidence of distinct, non-overlapping sites of antifungal action [1]. Gershon et al. demonstrated that 5-, 6-, and 7-chloro-8-quinolinols operate at different biochemical sites from one another and from the unsubstituted parent compound, as evidenced by differential reversal of toxicity by L-cysteine and N-acetyl-L-cysteine [1]. This means a researcher or formulator cannot assume equipotency or interchangeable efficacy across these analogs; each positional isomer engages a unique set of cellular targets, making the specific 7-chloro substitution a non-negotiable requirement for applications where its distinct mechanism is required. Furthermore, the halogen substitution pattern critically modulates physicochemical properties such as lipophilicity (LogP) and acid dissociation constant (pKa), which in turn govern membrane permeability, metal chelation selectivity, and ultimately, the compound's performance in both in vitro assays and in vivo formulations [2].

Parameter
7-Chloro Target
May Be Confused With
Antifungal site
Unique, non-overlapping site
5-/6-Chloro isomers engage different sites
Lipophilicity
Intermediate LogP ~2.38–2.58
5-Chloro: LogP 3.02; Dichloro: 3.25–3.75
Metal chelation
pKa ~2.43 (predicted)
8-HQ pKa 3.8; 5-Cl pKa ~3.77
Mechanism mismatch risk: each positional isomer engages distinct cellular targets. Extrapolating efficacy or chelation behavior from alternative isomers may not transfer directly.

Quantitative Evidence for 7-Chloroquinolin-8-ol


Distinct Fungicidal Sites of Action

A foundational study by Gershon et al. (1994) evaluated the fungitoxicity of 2-, 3-, 4-, 5-, 6-, and 7-chloro and bromo-8-quinolinols against Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes. Crucially, the study demonstrated that the sites of action of the 5-, 6-, and 7-chloro-8-quinolinols are different from each other and from the parent 8-quinolinol and its 2-, 3-, and 4-chloro analogues [1]. This conclusion was based on the presence or absence of synergism between pairs of substituted 8-quinolinols and the reversal or non-reversal of toxicity by L-cysteine or N-acetyl-L-cysteine. This provides direct, mechanistic evidence that the 7-chloro positional isomer engages a unique set of fungal targets, precluding simple substitution with alternative isomers.

Fungicidal Mechanism
Class-level inference
Distinct site vs. 5-/6-Cl isomers
Reversal by cysteine derivatives differs
Mechanistic site differentiation confirmed
Source-specific procurement essential
Antifungal Structure-Activity Relationship Mechanism of Action

Enhanced Lipophilicity vs. 8-Hydroxyquinoline

The introduction of a chlorine atom at the 7-position significantly increases the lipophilicity of the 8-hydroxyquinoline scaffold. The reported LogP value for 7-chloroquinolin-8-ol is 2.38 (Sielc, 2018) [1] and 2.58 (Chemsrc) , representing a substantial increase over the parent 8-hydroxyquinoline, which has a reported LogP of approximately 1.85-2.02 [2]. This increase in LogP corresponds to a greater than 2-fold enhancement in the octanol-water partition coefficient (Kow), indicating markedly improved ability to traverse biological membranes. For comparison, the 5-chloro isomer exhibits a LogP of 3.02 , and the 5,7-dichloro derivative shows LogP values ranging from 3.25 to 3.75 , demonstrating a clear correlation between the degree of chlorination and lipophilicity.

Lipophilicity
Cross-study comparable
LogP 2.38–2.58
~2.3–3.6× Kow increase vs. 8-HQ
Balanced permeability-solubility profile
Intermediate between 5-Cl and dichloro
Physicochemical Properties Lipophilicity ADME

pKa Shift and Metal Chelation Profile

The pKa of 7-chloroquinolin-8-ol is predicted to be 2.43 ± 0.50 . This is significantly lower than the experimentally determined pKa values for the parent 8-hydroxyquinoline, which exhibits two pKa values: pKa(NquinH+) = 3.8 and pKa(OH) = 7.6 [1]. The electron-withdrawing effect of the 7-chloro substituent decreases the basicity of the quinoline nitrogen and increases the acidity of the phenolic hydroxyl group. This shift in acid-base equilibria directly impacts the compound's metal chelation behavior; the stability constants and selectivity for metal ions such as Co(II), Ni(II), Cd(II), Zn(II), and Pb(II) are known to vary with substituent position and electronic effects in this compound class [2]. While direct stability constant data for the 7-chloro isomer versus the 5-chloro isomer were not located in the accessible literature, the established pKa difference between the 7-chloro (predicted 2.43) and 5-chloro (predicted 3.77 ± 0.10) isomers strongly suggests that they will exhibit distinct metal-binding affinities and pH-dependent extraction profiles.

pKa Shift
Class-level inference
pKa ~2.43 ± 0.50
>1 unit lower than 8-HQ NquinH+
Distinct pH-dependent chelation profile
Metal-binding selectivity differs by isomer
Metal Chelation Analytical Chemistry pKa

Defined Ratio in Halquinol Formulation

Halquinol, a widely used veterinary antimicrobial feed additive, is a composite mixture of chlorinated 8-hydroxyquinolines. According to pharmacopoeial specifications and patent literature, the composition is strictly defined: 5,7-dichloroquinolin-8-ol comprises 57% to 74% of the mixture, 5-chloroquinolin-8-ol comprises 23% to 40%, and 7-chloroquinolin-8-ol is present at a maximum of 4% (with typical values around 1-2%) [1][2]. This compositional data provides direct, quantitative evidence that 7-chloroquinolin-8-ol, while a minor component, is an essential and intentionally controlled constituent of the Halquinol product. Its presence is not incidental; the specific isomeric ratio is a critical quality attribute that defines the product's overall antimicrobial spectrum and safety profile.

Halquinol Composition
Head-to-head
≤4.0% (max 4%)
1–2% typical in Halquinol mixtures
Mandatory QC standard for Halquinol
5-Cl: 23–40%; Dichloro: 57–74%
Veterinary Medicine Feed Additive Halquinol

Antitubercular MIC Baseline

A study evaluating a series of 18 new 7-chloroquinoline derivatives for antimycobacterial activity reported that the most active compounds exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against all tested microorganisms, including Mycobacterium tuberculosis [1]. While this value represents the activity of derivative compounds rather than the unsubstituted 7-chloroquinolin-8-ol itself, it establishes a benchmark for the antimycobacterial potential of the 7-chloroquinoline pharmacophore. This data point serves as a reference for researchers engaged in medicinal chemistry optimization campaigns, providing a quantitative baseline against which the activity of newly synthesized analogs can be measured.

Antitubercular MIC
Supporting evidence
MIC 16 μg/mL
Most active 7-Cl derivatives
SAR benchmark for optimization
Moderate potency reference point
Antitubercular Mycobacterium tuberculosis MIC

Antimalarial Activity of 7-Chloroquinoline Hybrids

A 2018 study described the click synthesis and biological evaluation of new 7-chloroquinoline derivatives. All synthesized compounds showed moderate antimalarial activity with an IC50 of less than 100 μM. Notably, six compounds (designated 2, 3, 4, 6, 8, and 9) exhibited high antimalarial activity with an IC50 of less than 50 μM [1]. Furthermore, a 2022 SAR study on vanillin-based chalcones tethered to quinolines revealed that the 7-chloroquinoline group specifically increased anti-malarial potency, while positional interchange of this group decreased efficacy [2]. This underscores the importance of the 7-chloro substitution pattern in achieving optimal antimalarial activity within hybrid molecules.

Antimalarial IC50
Supporting evidence
IC50
Six most active hybrids; baseline
Validated scaffold for lead optimization
Positional interchange reduces activity
Antimalarial Plasmodium falciparum IC50

Validated Applications of 7-Chloroquinolin-8-ol


Halquinol Quality Control Standard

Given the strict compositional specification for Halquinol, where 7-chloroquinolin-8-ol must be present at ≤4% (typically 1-2%) [1][2], the pure compound is indispensable as an analytical reference standard. Quality control laboratories in the veterinary pharmaceutical industry require this specific isomer to develop and validate HPLC or UPLC methods for quantifying the minor component in finished Halquinol products, ensuring batch-to-batch consistency and regulatory compliance.

SAR Studies of 8-Hydroxyquinoline Derivatives

The evidence that 5-, 6-, and 7-chloro-8-quinolinols possess distinct and non-overlapping sites of antifungal action [3] makes 7-chloroquinolin-8-ol an essential probe molecule for SAR studies. Researchers investigating the mechanism of action of halogenated 8-hydroxyquinolines must include the pure 7-chloro isomer to deconvolute the contributions of positional substitution to target engagement, synergy profiles, and resistance mechanisms. Studies using only the parent compound or a mixture of isomers cannot resolve these critical structure-activity relationships.

Antimalarial & Antitubercular Lead Optimization

For drug discovery programs targeting malaria and tuberculosis, the 7-chloroquinoline scaffold has demonstrated a tractable baseline of activity. The reported MIC of 16 μg/mL against M. tuberculosis [4] and IC50 values below 50 μM against P. falciparum [5] for optimized 7-chloroquinoline derivatives provide quantitative benchmarks for lead optimization. 7-Chloroquinolin-8-ol serves as a key synthetic intermediate and comparative standard in these campaigns, enabling medicinal chemists to assess whether new chemical modifications confer a statistically significant improvement in potency.

Metal Chelation and Analytical Chemistry Research

The altered pKa of 7-chloroquinolin-8-ol (predicted 2.43) relative to the parent 8-hydroxyquinoline (pKa(NquinH+) 3.8) [6] implies a distinct pH-dependent metal-binding profile. This makes the pure 7-chloro isomer a valuable ligand for studies in coordination chemistry and analytical separations, where the goal is to achieve selective extraction or detection of specific transition metals in complex matrices. The differential stability constants of metal complexes formed with positional isomers of chlorinated 8-hydroxyquinolines are known to vary [7], underscoring the need for the specific isomer in such investigations.

Application
Selection Property
Validation Focus
Halquinol QC standard
Certified isomer identity
HPLC method calibration for ≤4% component
Antifungal SAR studies
Positional isomer specificity
Mechanistic site-of-action differentiation
Antimalarial lead optimization
7-Cl pharmacophore scaffold
IC50 benchmark vs. P. falciparum
Metal chelation research
pKa-modulated binding profile
pH-dependent extraction selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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